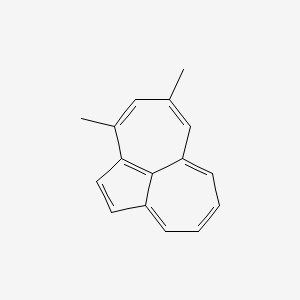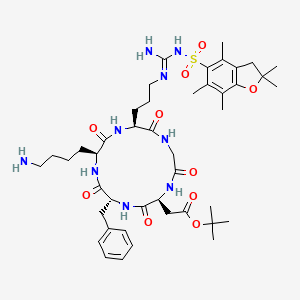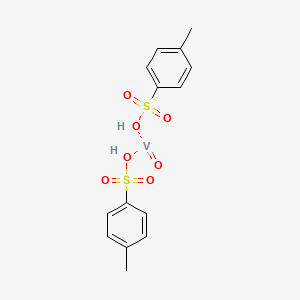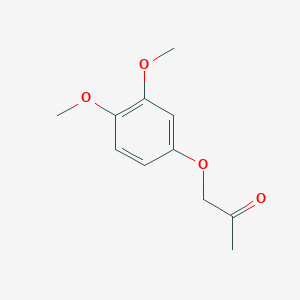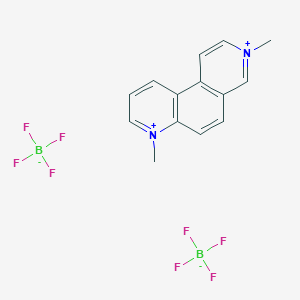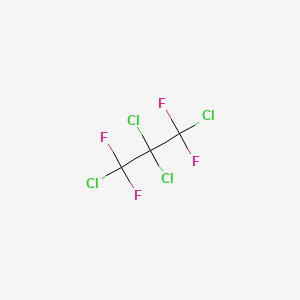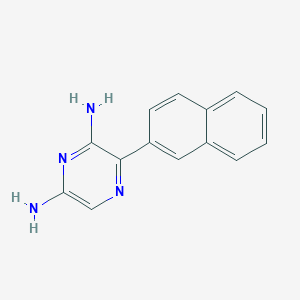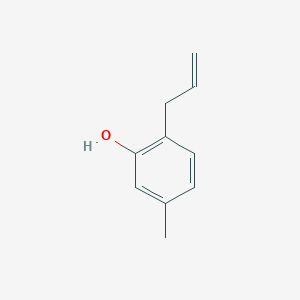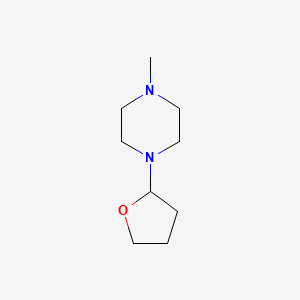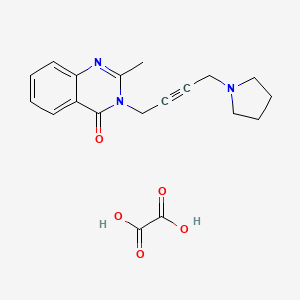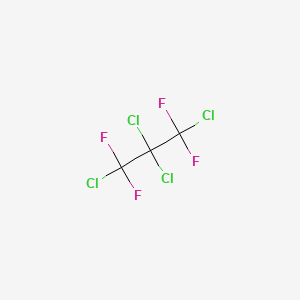
Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- is a halogenated hydrocarbon with the molecular formula C3Cl4F4 and a molecular weight of 253.838 g/mol . This compound is characterized by the presence of both chlorine and fluorine atoms, making it a member of the chlorofluorocarbon (CFC) family. It is also known by its CAS number 677-68-9 .
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound is likely carried out through similar halogenation processes, optimized for large-scale manufacturing. The exact methods and conditions used in industrial settings are proprietary and not publicly disclosed .
化学反応の分析
Types of Reactions
Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- can undergo various chemical reactions, including:
Substitution Reactions: Where one or more halogen atoms are replaced by other atoms or groups.
Reduction Reactions: Where the compound is reduced to form less halogenated derivatives.
Oxidation Reactions: Though less common, it can be oxidized under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen or metals, and oxidizing agents such as potassium permanganate. Reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield partially halogenated propanes, while reduction reactions may produce less chlorinated or fluorinated derivatives .
科学的研究の応用
Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems, though specific applications are limited.
Medicine: Potential use in the development of pharmaceuticals, particularly those requiring halogenated intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- exerts its effects is primarily through its interactions with other molecules. The presence of multiple halogen atoms allows it to participate in various chemical reactions, influencing molecular pathways and targets.
類似化合物との比較
Similar Compounds
1,1,1,3,3,3-Hexafluoropropane: Another halogenated propane with similar properties.
1,1,2,2-Tetrachloro-1,2-difluoroethane: Shares similar halogenation but differs in structure and reactivity.
1,1,3,3-Tetrachloro-1,2,2,3-tetrafluoropropane: Very similar in structure but with slight differences in halogen placement.
Uniqueness
Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to other halogenated propanes .
特性
CAS番号 |
29255-31-0 |
|---|---|
分子式 |
C3Cl4F4 |
分子量 |
253.8 g/mol |
IUPAC名 |
1,2,2,3-tetrachloro-1,1,3,3-tetrafluoropropane |
InChI |
InChI=1S/C3Cl4F4/c4-1(5,2(6,8)9)3(7,10)11 |
InChIキー |
LVULLLDMOZXHRF-UHFFFAOYSA-N |
正規SMILES |
C(C(F)(F)Cl)(C(F)(F)Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


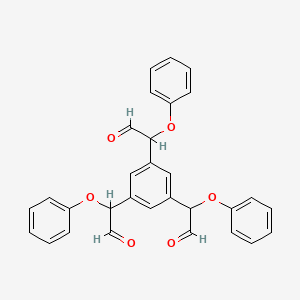
![2-[4-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-2,5-diphenylfuran-3-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13744668.png)

